2-Ethyl-7-hydroxy-3-phenoxychromen-4-one
Description
2-Ethyl-7-hydroxy-3-phenoxychromen-4-one (CAS 315232-62-3) is a synthetic chromenone derivative characterized by a 4-oxo-chromen backbone substituted with ethyl, hydroxy, and phenoxy groups at positions 2, 7, and 3, respectively. Chromenones, a subclass of flavonoids, are renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . This compound is primarily utilized as a pharmaceutical intermediate, with its substituents influencing solubility, metabolic stability, and target interactions .
Properties
IUPAC Name |
2-ethyl-7-hydroxy-3-phenoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-2-14-17(20-12-6-4-3-5-7-12)16(19)13-9-8-11(18)10-15(13)21-14/h3-10,18H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRJZUGDYXGRDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-hydroxy-3-phenoxychromen-4-one typically involves the condensation of appropriate phenolic and chromone derivatives under specific reaction conditions. One common method involves the reaction of 2-ethyl-4H-chromen-4-one with phenol in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-hydroxy-3-phenoxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.
Reduction: The carbonyl group at the 4-position can be reduced to form hydroxy derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-Ethyl-7-hydroxy-3-phenoxychromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-7-hydroxy-3-phenoxychromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7-position can participate in hydrogen bonding and redox reactions, contributing to its biological activity. Additionally, the phenoxy group can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Positioning and Functional Group Variations
Key structural differences among analogs arise from substituent positions and functional group modifications:
Table 1: Substituent Comparison
Impact on Physicochemical Properties
- Lipophilicity : Ethyl and methyl groups (e.g., at C2 or C6) increase lipophilicity, enhancing membrane permeability. For instance, the 2-ethyl group in the target compound contributes to a higher logP compared to analogs with smaller substituents .
- Solubility : Hydroxy groups (e.g., at C7) improve aqueous solubility via hydrogen bonding, whereas methoxy or trifluoromethyl groups (e.g., in CAS 259255-52-2 ) reduce it.
- Electron Effects : Electron-withdrawing groups like trifluoromethyl (e.g., in ) alter reactivity, while electron-donating groups like methoxy () stabilize aromatic systems .
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